molecular formula C7H6F3NO2S B1304611 Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 847755-88-8

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1304611
CAS No.: 847755-88-8
M. Wt: 225.19 g/mol
InChI Key: DPUUHXWDJXFEPT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is an organic compound belonging to the thiazole family. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reaction: One common method involves the condensation of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions.

    Esterification: Another method is the esterification of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid using methanol and a strong acid catalyst like sulfuric acid. This reaction is also performed under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often tested for their biological activity, including antimicrobial and antifungal properties.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals such as herbicides and insecticides. Its stability and reactivity make it a valuable intermediate in the production of these chemicals.

Mechanism of Action

The mechanism by which methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: The parent acid form of the compound.

    2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: An amide derivative with different reactivity and applications.

    2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxaldehyde: An aldehyde derivative used in various synthetic applications.

Uniqueness

Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to its acid, amide, or aldehyde counterparts. This ester group allows for specific reactions such as ester hydrolysis and transesterification, making it a versatile intermediate in organic synthesis.

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields.

Properties

IUPAC Name

methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-3-11-5(7(8,9)10)4(14-3)6(12)13-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUUHXWDJXFEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377737
Record name Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847755-88-8
Record name Methyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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